molecular formula C9H5Br3N2 B8799358 2-(Tribromomethyl)quinoxaline CAS No. 7251-36-7

2-(Tribromomethyl)quinoxaline

Cat. No.: B8799358
CAS No.: 7251-36-7
M. Wt: 380.86 g/mol
InChI Key: VCCOPRMZNNMFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tribromomethyl)quinoxaline (CAS 7251-36-7) is a high-value brominated heterocyclic compound with the molecular formula C 9 H 5 Br 3 N 2 and a molecular weight of 380.86 g/mol . It serves as a versatile and critical synthetic intermediate and building block in advanced chemical research. The compound features a tribromomethyl group attached to the 2-position of a quinoxaline core, a structure that is readily available for further functionalization and participates in various coupling and substitution reactions. In the field of medicinal chemistry, the quinoxaline scaffold is recognized as a privileged structure and a bioisostere of quinoline, naphthalene, and other biologically active heterocycles . This makes this compound a highly relevant precursor for the synthesis of novel compounds with potential pharmacological activities, including anticancer, antibacterial, and antitubercular agents . Researchers utilize this compound to develop quinoxaline-derived molecules, studying the influence of lipophilicity and other physicochemical properties on biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . Key physical properties include a high calculated density of approximately 2.284 g/cm³ and a boiling point of around 368°C at 760 mmHg . The compound is supplied with a high level of purity and is intended for use in laboratory-scale chemical synthesis and discovery research. Researchers are advised to handle this material with appropriate safety precautions in a well-ventilated environment, as its high bromine content necessitates careful management. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7251-36-7

Molecular Formula

C9H5Br3N2

Molecular Weight

380.86 g/mol

IUPAC Name

2-(tribromomethyl)quinoxaline

InChI

InChI=1S/C9H5Br3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H

InChI Key

VCCOPRMZNNMFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(Br)(Br)Br

Origin of Product

United States

The Enduring Significance of Quinoxaline Scaffolds in Modern Chemistry

The quinoxaline (B1680401) framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged structure in both medicinal and materials chemistry. organic-chemistry.orgnih.govnih.gov Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. sapub.orgdergipark.org.trnih.govresearchgate.net This wide range of pharmacological potential has established the quinoxaline scaffold as a critical pharmacophore in drug discovery and development. nih.gov

Beyond their medicinal applications, quinoxaline-based compounds are also pivotal in materials science. Their inherent electronic properties make them suitable for use in the development of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent dyes. researchgate.net The ease of synthesis and the possibility for extensive functionalization of the quinoxaline ring system allow chemists to fine-tune the electronic and photophysical properties of these molecules for specific applications. organic-chemistry.orgnih.gov The classical and most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govCurrent time information in Bangalore, IN.

The Strategic Investigation of Halogenated Quinoxaline Derivatives

The introduction of halogen atoms onto the quinoxaline (B1680401) scaffold, particularly in the form of a trihalomethyl group, significantly alters the electronic and steric properties of the parent molecule. The tribromomethyl group (-CBr₃) is a bulky, strongly electron-withdrawing substituent that enhances the reactivity of the quinoxaline ring system. ontosight.ai This high reactivity, stemming from the presence of three bromine atoms, makes these compounds valuable intermediates in organic synthesis. ontosight.ai

The investigation into halogenated quinoxaline derivatives is driven by several key factors:

Enhanced Reactivity: The electron-withdrawing nature of the tribromomethyl group activates the quinoxaline core towards nucleophilic attack, facilitating the introduction of various functional groups.

Synthetic Versatility: The bromine atoms can serve as leaving groups in a variety of chemical transformations, including substitution and elimination reactions. This allows for the construction of more complex molecular architectures.

Modulation of Biological Activity: The presence and position of halogen atoms can profoundly influence the biological activity of quinoxaline derivatives. Studies on other halogenated quinoxalines have shown that the nature and position of the halogen can impact their antimicrobial and anticancer properties. jst.go.jp

Chemical Reactivity and Transformation Pathways of 2 Tribromomethyl Quinoxaline

Electrophilic and Nucleophilic Reactivity Profiles of the Tribromomethyl Moiety

The tribromomethyl group (-CBr3) attached to the quinoxaline (B1680401) ring exhibits a dual reactivity profile. The carbon atom of the -CBr3 group is highly electrophilic. This is a consequence of the strong negative inductive effect exerted by the three electronegative bromine atoms, which polarizes the C-Br bonds and creates a significant partial positive charge on the carbon atom purkh.com. This inherent electrophilicity makes the carbon susceptible to attack by a wide range of nucleophiles, leading to substitution of one or more bromine atoms.

Conversely, the tribromomethyl group can be transformed into a potent nucleophilic reagent. While direct deprotonation is challenging, the formation of a carbanionic species can be achieved through single-electron transfer (SET) from a strong reducing agent. For instance, in a related compound, 2-(dibromomethyl)quinoxaline, treatment with tetrakis(dimethylamino)ethylene (B1198057) (TDAE), a powerful single-electron donor, generates an α-bromo carbanion researchgate.net. This carbanion can then act as a nucleophile, reacting with various electrophiles like aromatic aldehydes to form new C-C bonds and yield functionalized products such as oxiranes researchgate.net. It is plausible that 2-(tribromomethyl)quinoxaline would react similarly to generate a dibromo(quinoxalin-2-yl)methyl carbanion, a versatile nucleophile for synthetic transformations.

Furthermore, the quinoxaline ring itself is an electron-deficient heteroaromatic system, rendering it electrophilic in nature researchgate.netrsc.org. This allows for nucleophilic substitution of hydrogen (VNS) reactions, particularly when the ring is activated, such as in quinoxaline N-oxides rsc.org. This intrinsic property of the quinoxaline core complements the reactivity of the tribromomethyl substituent.

Radical-Mediated Transformations and Single-Electron Transfer Processes

The C-Br bonds in the tribromomethyl group are relatively weak and susceptible to homolytic cleavage, making this compound an excellent precursor for radical-mediated reactions. The generation of radical species can be initiated by thermal, photochemical, or single-electron transfer (SET) processes acs.org.

Visible-light photocatalysis has emerged as a powerful tool for generating radicals from haloalkanes. In systems analogous to this compound, carbon tetrabromide (CBr4) has been used to generate the tribromomethyl radical (•CBr3) under photocatalytic conditions chemrxiv.orgrsc.org. This radical can then participate in a cascade of reactions. For example, it can add to an alkene like styrene (B11656) to produce a more stable benzylic radical, which is subsequently trapped by a quinoxalin-2(1H)-one to form a new C-C bond at the C3 position rsc.org. This suggests that this compound could similarly undergo C-Br bond homolysis to form a quinoxalin-2-yl-dibromomethyl radical (•CBr2-Quinoxaline), which could then be used in various functionalization reactions.

Single-electron transfer (SET) provides another pathway to radical intermediates rsc.org. The one-electron reduction of this compound, likely at the electron-deficient pyrazine (B50134) ring, would form a radical anion abechem.comabechem.com. This radical anion can be unstable and fragment, leading to the cleavage of a C-Br bond to release a bromide anion and generate a quinoxalin-2-yl-dibromomethyl radical researchgate.net. This radical can then undergo further reactions, such as hydrogen atom abstraction or addition to unsaturated systems. Such SET processes are central to the mechanism of action for some bioreductive drugs and highlight a key transformation pathway for this compound researchgate.net.

Electrochemical Behavior of 2-Substituted Quinoxalines

The electrochemical properties of quinoxalines are of significant interest as they correlate with their electron-accepting abilities and potential biological activity abechem.com. The reduction of the quinoxaline core is a key process that governs many of its transformation pathways.

The electrochemical reduction of 2-substituted quinoxalines typically occurs at the pyrazine ring, which is the most electron-deficient part of the molecule abechem.comrsc.org. The potential at which this reduction occurs is highly dependent on the nature of the substituent at the 2-position. Computational studies using density functional theory (DFT) have shown that the reduction potential is directly related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline derivative rsc.org.

Electron-withdrawing groups lower the LUMO energy, making the molecule easier to reduce, which corresponds to a less negative (or more positive) reduction potential rsc.orgmdpi.com. Conversely, electron-donating groups raise the LUMO energy and lead to more negative reduction potentials rsc.org. The tribromomethyl group is a very strong electron-withdrawing group due to the inductive effects of the three bromine atoms. Therefore, this compound is expected to have a significantly less negative reduction potential compared to unsubstituted quinoxaline or quinoxalines with alkyl substituents, making it a potent electron-acceptor. Studies have shown a linear correlation between the reduction potential of 2-substituted quinoxalines and their electron affinity, confirming that these compounds act as good electron acceptors abechem.comabechem.com. This high electron-accepting ability is often linked to the bioactivity of quinoxaline derivatives abechem.commdpi.com.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications to Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoxaline (B1680401) derivatives to explore their reactivity, electronic stability, and optical properties. tandfonline.com DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic parameters that correlate with experimental findings. tandfonline.com

DFT calculations are instrumental in identifying the most probable sites for chemical reactions. By calculating parameters such as Fukui functions and local softness, researchers can predict where a molecule is most likely to undergo nucleophilic, electrophilic, or radical attack. For instance, the molecular electrostatic potential (MEP) map, derived from DFT calculations, displays the reactive sites on the molecular surface, which are responsible for intermolecular interactions. nih.gov

Furthermore, DFT can be used to map out the energetic landscapes of chemical reactions involving quinoxaline derivatives. This includes the calculation of transition state energies and the determination of reaction pathways, providing a detailed understanding of the reaction mechanism.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical stability and reactivity of the molecule; a large gap implies high stability and low reactivity, while a small gap suggests the opposite. researchgate.net

For various quinoxaline derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals and their spatial distribution. tandfonline.comnih.gov This analysis helps in understanding intramolecular charge transfer processes, which are vital for applications in areas like nonlinear optics and photovoltaics. scispace.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Quinoxaline Derivatives (Calculated using DFT)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Quinoxaline - - -0.36273 researchgate.net
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline -6.0504 nih.gov -3.2446 nih.gov 2.8058 nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for simulating and interpreting electronic absorption and emission spectra. sciensage.info

For quinoxaline derivatives, TD-DFT calculations have been successfully used to predict their UV-Vis absorption spectra. scispace.com These calculations provide information on vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. sciensage.info By comparing the simulated spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the electronic transitions occurring within the molecule. scispace.com For instance, TD-DFT has been used to investigate the theoretical UV spectra of quinoxalinone derivatives in ethanol (B145695) as a solvent. scispace.com

Molecular Modeling and Simulation of Chemical Processes

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules and their interactions. These methods are crucial for understanding complex chemical and biological processes involving quinoxaline derivatives.

Quantum mechanical (QM) methods, including DFT, are employed to elucidate the detailed mechanisms of chemical reactions. For quinoxaline synthesis, for example, computational studies can help to understand the reaction pathways, identify intermediates and transition states, and explain the role of catalysts. Detailed mechanistic studies have revealed novel reaction pathways for the synthesis of quinoxalines, differing from previously assumed mechanisms. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as a quinoxaline derivative, interacts with a biological target, typically a protein or nucleic acid. semanticscholar.orgnih.gov

For various quinoxaline derivatives, molecular docking studies have been performed to investigate their binding modes and affinities with target enzymes. tandfonline.commdpi.comnih.gov These studies provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. tandfonline.com This understanding is critical for the rational design of more potent and selective inhibitors. For example, molecular modeling has been used to unravel the binding interactions between newly synthesized quinoxaline derivatives and target enzymes like GSK-3β. semanticscholar.org

Table 2: Binding Energies of Quinoxaline Derivatives with Target Proteins (from Molecular Docking Studies)

Compound Target Protein Binding Energy (kcal/mol)
Compound 2 A2AAR -5.70 tandfonline.com
Compound 3 A2AAR -5.86 tandfonline.com

Applications in Advanced Organic Synthesis and Materials Science

2-(Tribromomethyl)quinoxaline as a Versatile Synthetic Intermediate

The tribromomethyl group in this compound serves as a latent carbonyl or carboxyl group and a precursor to other functional groups, rendering it a highly versatile intermediate in organic synthesis. The reactivity of the C-Br bonds allows for nucleophilic substitution reactions, radical transformations, and the formation of organometallic species. For instance, 2-(dibromomethyl)quinoxaline, a closely related analogue, has been synthesized from 2-methylquinoxaline (B147225) and utilized in reactions with various aldehydes to form oxirane derivatives nih.gov. This suggests that this compound can similarly undergo transformations to yield a diverse array of substituted quinoxaline (B1680401) derivatives.

The synthetic utility of halogenated methylquinoxalines is further exemplified by the synthesis of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, which have been employed as precursors for various biologically active compounds nih.govsapub.org. These precursors can undergo esterification and demethylation reactions, highlighting the broad scope of chemical manipulations possible on such scaffolds sapub.org. The presence of the tribromomethyl group in this compound opens up avenues for creating complex heterocyclic systems and introducing diverse functionalities onto the quinoxaline core, which is a key component in many pharmaceuticals and agrochemicals researchgate.netmdpi.commdpi.com.

PrecursorReaction TypeProduct ClassPotential Application
This compoundNucleophilic SubstitutionAmines, Ethers, ThioethersPharmaceuticals, Ligands
This compoundHydrolysisCarboxylic AcidsMonomers for Polymers
This compoundReaction with AldehydesOxiranesAnticancer Agents nih.gov
This compoundRadical ReactionsAlkenes, AlkynesConjugated Materials

Integration into Polymeric Structures and Conjugated π-Systems

Quinoxaline derivatives are extensively used as building blocks for π-conjugated polymers due to their electron-accepting nature, thermal stability, and tunable electronic properties researchgate.netbeilstein-journals.orgbeilstein-journals.org. The incorporation of this compound into polymeric backbones can be achieved through various polymerization techniques. The reactive tribromomethyl group can be transformed into other polymerizable functionalities, or the quinoxaline ring itself can be part of the monomer unit.

The resulting quinoxaline-containing polymers often exhibit low band gaps and are promising for applications in organic electronics researchgate.net. For example, donor-acceptor (D-A) copolymers incorporating quinoxaline as the acceptor unit have been synthesized and their charge transport properties investigated rsc.org. The structure of the main chain and side chains significantly influences the optical, electronic, and charge transport properties of these polymers rsc.org. The introduction of a tribromomethyl group or its derivatives could further modulate these properties, offering a strategy for fine-tuning the performance of polymeric materials in electronic devices.

Conjugated systems based on quinoxaline are not limited to polymers. Small molecules and oligomers featuring the quinoxaline core have also been synthesized for various applications researchgate.netresearchgate.net. The π-deficient nature of the quinoxaline ring makes it an excellent electron acceptor, which can be combined with electron-donating units to create molecules with strong intramolecular charge transfer (ICT) characteristics. These ICT compounds are of great interest for their nonlinear optical properties and as emissive materials.

Development of Optoelectronic Materials and Devices

The favorable electronic properties of quinoxaline derivatives make them highly attractive for a range of optoelectronic applications rsc.org. Their electron-deficient character facilitates electron injection and transport, while their rigid aromatic structure provides good thermal and morphological stability, which are crucial for device longevity.

Quinoxaline-based materials have been successfully employed as emitters, hosts, and electron-transporting materials in OLEDs rsc.orggoogle.comrsc.orgresearchgate.net. The emission color of these materials can be tuned from blue to red by modifying the chemical structure, for instance, by introducing different substituents on the quinoxaline core or by extending the π-conjugation rsc.orgresearchgate.net. A multifunctional luminescent material based on quinoxaline and triphenylamine (B166846) has demonstrated polymorphism-dependent emission and good electroluminescence performance in both doped and non-doped OLED devices rsc.org. The incorporation of a tribromomethyl group could serve as a handle to attach other chromophores or to fine-tune the electronic properties of the quinoxaline core, potentially leading to new and efficient light-emitting materials.

In the realm of organic solar cells (OSCs), quinoxaline derivatives have emerged as promising electron-accepting materials and components of donor-acceptor polymers beilstein-journals.orgnih.govnih.govrsc.orgnih.govrsc.org. The strong electron-accepting nature of the quinoxaline unit helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for efficient charge separation at the donor-acceptor interface. Polymers based on quinoxaline have achieved impressive power conversion efficiencies in OSCs beilstein-journals.orgnih.gov. For instance, a polymer incorporating a fluorinated quinoxaline unit has demonstrated high power conversion efficiencies when blended with non-fullerene acceptors beilstein-journals.org. The versatility of quinoxaline chemistry allows for systematic structural modifications to optimize the photovoltaic performance rsc.org. The tribromomethyl group on the quinoxaline ring could be a strategic site for further functionalization to enhance intermolecular interactions and charge transport properties.

Quinoxaline-based chromophores are known for their interesting photophysical properties, including solvent-dependent fluorescence and acidochromism researchgate.netnih.govmorressier.com. These properties arise from the potential for intramolecular charge transfer upon photoexcitation. The design of novel quinoxaline derivatives allows for the tuning of their absorption and emission characteristics across the visible spectrum researchgate.netscispace.com. By attaching various electron-donating or -withdrawing groups to the quinoxaline scaffold, the energy levels of the frontier molecular orbitals can be precisely controlled, leading to materials with tailored photoluminescence properties for applications in sensing, imaging, and light-emitting devices.

Application AreaRole of Quinoxaline DerivativeKey PropertiesRepresentative Research Finding
OLEDsEmitter, Host, Electron Transport LayerHigh thermal stability, Tunable emission, Good electron mobilityQuinoxaline-based TADF emitters achieved EQEs up to 15.3% rsc.org.
Solar CellsElectron Acceptor, Component of D-A PolymersStrong electron-accepting nature, Low LUMO levelA quinoxaline-based polymer achieved a PCE of 12.11% in PSCs rsc.org.
PhotoluminescenceChromophoreIntramolecular Charge Transfer, Tunable EmissionChromophore-labeled quinoxalines show efficient electroluminescence researchgate.netscispace.com.

Role as Photoinitiators in Polymerization Processes

Quinoxaline derivatives have been identified as promising photoinitiators for various polymerization processes, particularly under visible light irradiation sjtu.edu.cnrhhz.netnih.govmdpi.com. They can act as Type II photoinitiators, where upon light absorption, they undergo intersystem crossing to the triplet state and then interact with a co-initiator (an electron or hydrogen donor) to generate the initiating radicals rhhz.netnih.gov. The strong electron-accepting ability and excellent charge-transfer characteristics of the quinoxaline ring facilitate this process sjtu.edu.cnrhhz.net.

The efficiency of quinoxaline-based photoinitiating systems can be very high, with some systems achieving final double bond conversions of over 90% in the photopolymerization of acrylates sjtu.edu.cnrhhz.net. By introducing photo-cleavable groups into the quinoxaline skeleton, hybrid photoinitiators that combine the advantages of both Type I (photo-cleavage) and Type II (hydrogen abstraction) mechanisms can be designed sjtu.edu.cnrhhz.net. This approach can lead to more efficient radical generation and enhanced polymerization rates. The tribromomethyl group in this compound could potentially act as a photo-cleavable moiety under certain conditions, making this compound a candidate for a Type I photoinitiator or a component of a hybrid system.

Design for UV and Visible Light Activated Systems

The design of molecules that can be activated by UV and visible light is central to the development of photoremovable protecting groups, photoinitiators for polymerization, and photocatalysts. The electronic properties of this compound suggest its utility in such light-activated systems.

The quinoxaline scaffold itself possesses inherent UV absorption characteristics. The introduction of substituents can modulate these properties, often leading to a bathochromic (red) shift in the absorption spectrum. The tribromomethyl group (-CBr₃) is a potent electron-withdrawing group due to the high electronegativity of the bromine atoms. This strong inductive effect is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline system. A lower LUMO energy can lead to a smaller HOMO-LUMO gap, which would likely shift the absorption profile of the molecule towards longer wavelengths, potentially into the visible region of the electromagnetic spectrum.

Furthermore, the presence of three C-Br bonds in the tribromomethyl group introduces a potential pathway for photochemical reactivity. Carbon-halogen bonds, particularly C-Br bonds, are known to be susceptible to homolytic cleavage upon absorption of light energy. This photoinduced cleavage would generate a highly reactive tribromomethyl radical (•CBr₃) and a quinoxalin-2-yl radical. The formation of these radical species upon irradiation opens up possibilities for designing photoinitiating systems for radical polymerization or for use in photoredox-catalyzed reactions where the generation of a specific radical is a key step.

Table 1: Predicted Photophysical Properties of this compound

PropertyPredicted CharacteristicRationale
Maximum Absorption (λmax) Shifted towards the visible region compared to unsubstituted quinoxaline.The strong electron-withdrawing nature of the -CBr₃ group is expected to narrow the HOMO-LUMO gap.
Photochemical Reactivity Potential for C-Br bond cleavage upon UV/Visible light irradiation.The C-Br bond is relatively weak and can undergo homolysis to form radical intermediates.

It is important to note that while these properties are inferred from the known effects of electron-withdrawing groups on aromatic systems and the photochemistry of halogenated compounds, detailed experimental studies on this compound are required for confirmation.

Application as Electron Acceptors in Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. A key component of many photoredox catalytic cycles is an electron acceptor, a molecule that can accept an electron from a photoexcited catalyst to generate a reactive intermediate. The electronic structure of this compound makes it a promising candidate for this role.

Quinoxaline derivatives are known to be effective electron-transporting materials due to their electron-deficient pyrazine (B50134) ring. The introduction of a strongly electron-withdrawing tribromomethyl group is expected to significantly enhance the electron-accepting ability of the quinoxaline core. This is because the -CBr₃ group will further lower the energy of the LUMO, making it more favorable for the molecule to accept an electron.

In a typical photoredox cycle, a photocatalyst absorbs light and is excited to a higher energy state. This excited photocatalyst can then be reductively quenched by a sacrificial electron donor. The resulting reduced photocatalyst is a potent reductant that can, in turn, reduce an electron acceptor. In the case of this compound, it could accept an electron to form a radical anion. This radical anion could then undergo further reactions, such as the loss of a bromide ion to generate a dibromomethylquinoxalinyl radical, or it could act as a single-electron transfer agent itself.

The potential of this compound as an electron acceptor is further highlighted by research on related trihalomethyl compounds in photoredox catalysis. For instance, bromotrichloromethane (B165885) has been used as a source of the trichloromethyl radical in photocatalytic reactions. Similarly, it is plausible that this compound could serve as a precursor to the tribromomethyl radical under photoredox conditions, which could then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 2: Potential Role of this compound in Photoredox Catalysis

RoleProposed MechanismPotential Outcome
Electron Acceptor Accepts an electron from an excited photocatalyst to form a radical anion.Generation of a reactive intermediate that can drive subsequent chemical transformations.
Radical Precursor The radical anion undergoes fragmentation (loss of Br⁻) to form a quinoxalinyl radical, or the C-Br bond is cleaved directly upon reduction.Generation of tribromomethyl or quinoxalinyl radicals for addition to unsaturated bonds or other radical reactions.

The development of this compound and its derivatives as electron acceptors in photoredox catalysis could provide new avenues for synthetic chemists to explore novel reactivity and construct complex molecular architectures.

Structure Activity Relationship Sar Studies in Halogenated Quinoxaline Derivatives

Correlating Structural Modifications with Intrinsic Chemical Reactivity

The intrinsic chemical reactivity of the quinoxaline (B1680401) scaffold can be significantly altered by the introduction of substituents, particularly on the pyrazine (B50134) ring. The presence of halomethyl groups, such as the tribromomethyl group at the C-2 position, dramatically influences the molecule's electrophilic character.

The synthesis of various quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com Subsequent modifications introduce functional groups that modulate reactivity. For instance, the synthesis of 2,3-bis(halomethyl)quinoxaline derivatives has been explored to evaluate how the electrophilicity of the halomethyl units contributes to antimicrobial activity. nih.gov Studies suggest that the reactivity of these compounds is pivotal to their biological action. The carbon atom of the halomethyl group becomes highly electrophilic and susceptible to nucleophilic attack by biological macromolecules, a key mechanism for their bioactivity. nih.gov

The introduction of multiple bromine atoms, as in the tribromomethyl group, creates a highly reactive site. This increased reactivity can be attributed to the strong electron-withdrawing inductive effect of the bromine atoms and the stability of the leaving bromide ion. This makes the carbon of the -CBr₃ group a potent electrophile, capable of interacting with various biological nucleophiles, which is a critical factor in its observed biological effects.

Influence of Halogen Substituents on Electronic and Conformational Properties

Halogen substituents exert a profound influence on the electronic landscape of the quinoxaline ring system through inductive and resonance effects. Halogens are highly electronegative and act as strong electron-withdrawing groups via the sigma bond (inductive effect). nih.gov This effect can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The incorporation of electron-withdrawing groups like fluorine, chlorine, or cyano groups into the quinoxaline unit has been shown to systematically tune the electronic properties of these molecules. researchgate.netnih.gov For example, fluorination and chlorination are effective at downshifting molecular energy levels and broadening absorption spectra in quinoxaline-based polymers. researchgate.net Specifically, the introduction of fluorine atoms can improve backbone coplanarity through noncovalent interactions, which in turn enhances electronic properties like carrier mobility. beilstein-journals.org

The tribromomethyl group (-CBr₃) is a powerful electron-withdrawing substituent. Its presence on the quinoxaline ring significantly lowers the electron density of the heterocyclic system, impacting its ability to participate in intermolecular interactions such as π-π stacking and hydrogen bonding. These electronic modifications are fundamental to the molecule's interaction with biological targets, influencing binding affinity and efficacy.

SAR in Biologically Relevant Scaffolds Derived from Brominated Quinoxalines

Brominated quinoxalines serve as versatile scaffolds for developing agents with a range of biological activities, including antimicrobial and antiprotozoal effects. nih.gov SAR studies have been instrumental in optimizing these scaffolds by identifying key structural features that govern their potency and selectivity.

The introduction of fluorine-containing substituents onto the quinoxaline core has been a key strategy in the development of potent antimicrobial agents. researchgate.netnih.gov SAR studies on a series of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives revealed specific trends related to halogen substitution on the benzene (B151609) ring portion of the scaffold.

A derivative featuring a trifluoromethyl (-CF₃) group at the 6-position demonstrated the highest activity against Gram-positive bacteria. nih.gov The -CF₃ group is highly lipophilic and a strong electron-withdrawing group, properties that are believed to contribute to its enhanced antibacterial activity. researchgate.net In contrast, a derivative with a fluoro (-F) group at the 6-position exhibited the broadest spectrum of antifungal activity. nih.gov These findings highlight that not only the presence but also the nature of the fluorine-containing substituent is critical in determining the specific antimicrobial profile.

The table below summarizes the antimicrobial activity of selected halogenated 2,3-bis(bromomethyl)quinoxaline derivatives, illustrating the impact of different substituents at the 6-position.

Compound IDSubstituent at 6-positionAntibacterial Activity (Gram-positive)Antifungal Activity Spectrum
1c -FActiveBroadest Spectrum
1g -CF₃Highest ActivityActive
1k -COOEtActive against Gram-negative bacteriaNot specified

Data sourced from studies on 2,3-bis(bromomethyl)quinoxaline derivatives. researchgate.netnih.gov

Halogenated quinoxalines have also shown significant promise as antiprotozoal agents. A series of synthetic quinoxaline derivatives were evaluated for their in vitro activity against several parasites, including Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis, with several compounds displaying interesting activity profiles. nih.gov

In the context of quinoxaline-1,4-di-N-oxide (QNO) derivatives, which are known to possess antiparasitic properties, the nature of substituents plays a crucial role. nih.gov For instance, the introduction of a trifluoromethyl group at the 3-position of certain QNOs was found to increase giardicidal activity. nih.gov This suggests that the strong electron-withdrawing nature of the -CF₃ group enhances the compound's ability to interfere with essential biological pathways in the parasite. The presence of halogen atoms can modulate the molecule's lipophilicity, thereby affecting its ability to cross parasitic cell membranes, as well as its electronic properties, which influence interactions with target enzymes or receptors. nih.gov

The tribromomethyl (-CBr₃) group is a key functional moiety that imparts significant biological activity to the quinoxaline scaffold. While direct SAR studies on 2-(tribromomethyl)quinoxaline are limited in the public domain, the contribution of this group can be inferred from the well-documented role of related brominated substituents.

The primary contribution of the tribromomethyl group is its potent electrophilicity. The three bromine atoms strongly withdraw electron density, making the central carbon atom highly susceptible to nucleophilic attack. This reactivity is considered a cornerstone of the antimicrobial activity of related compounds like 2,3-bis(halomethyl)quinoxalines, where the electrophilicity of the halomethyl units is deemed essential. nih.gov It is hypothesized that this compound acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in essential enzymes or proteins of the target organism, leading to inactivation and cell death.

Future Research Directions and Emerging Opportunities

Advancements in Stereoselective and Regioselective Synthesis

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific position of chemical modifications (regioselectivity) is crucial in the synthesis of complex and effective molecules.

Recent progress in the regioselective synthesis of quinoxaline (B1680401) derivatives offers promising avenues for the targeted functionalization of 2-(tribromomethyl)quinoxaline. For instance, methods have been developed for the regioselective preparation of trisubstituted quinoxalines, which was previously a significant challenge. acs.org One such method utilizes hypervalent iodine reagents to catalyze the annulation between α-iminoethanones and o-phenylenediamines, achieving excellent regioselectivities. acs.org Another approach involves a palladium-catalyzed regioselective C-H olefination/cyclization sequence to produce indolo[1,2-a]quinoxaline derivatives. nih.gov These strategies could be adapted to introduce substituents at specific positions on the quinoxaline core of this compound, leading to a diverse range of new chemical entities with potentially enhanced biological activities.

While specific examples of stereoselective synthesis directly involving this compound are not prevalent in the reviewed literature, the general advancements in asymmetric synthesis of quinoxaline-containing compounds are highly relevant. For example, the asymmetric synthesis of quinoxaline-containing synthetic Lipoxin A4 mimetics has been achieved by establishing the required stereochemistry through a combination of using a chiral pool and asymmetric ketone hydrogenation. acs.orgucl.ac.uk The development of chiral catalysts and methodologies for the stereoselective introduction of functional groups will be instrumental in creating stereoisomerically pure derivatives of this compound. This is particularly important for pharmaceutical applications where different stereoisomers can have vastly different biological activities and safety profiles.

Synthetic StrategyKey FeaturesPotential Application to this compound
Regioselective Synthesis
Hypervalent Iodine-Mediated AnnulationHigh regioselectivity in the formation of trisubstituted quinoxalines. acs.orgPrecise introduction of substituents onto the quinoxaline ring.
Palladium-Catalyzed C-H Olefination/CyclizationEfficient construction of fused heterocyclic systems. nih.govCreation of complex, polycyclic derivatives.
Stereoselective Synthesis
Asymmetric Ketone HydrogenationEstablishment of specific stereocenters. acs.orgucl.ac.ukSynthesis of enantiomerically pure derivatives with potentially improved therapeutic indices.

Exploration of Novel Catalytic Systems for Functionalization

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. For the functionalization of this compound, new catalysts can offer milder reaction conditions, higher yields, and improved selectivity.

Recent research has highlighted the use of various transition metals and organocatalysts for the synthesis and functionalization of quinoxalines. nih.govorganic-chemistry.orgmdpi.com For example, copper-catalyzed aerobic oxidative tandem dual C-H amination of tetrahydroquinoxalines has been demonstrated as a practical method for creating diaminoquinoxalines. nih.gov Furthermore, visible-light-induced photocatalysis is emerging as a powerful tool for the direct and highly selective C-H functionalization of quinoxalin-2(1H)-ones. rsc.org The application of such photocatalytic methods could allow for the introduction of various functional groups onto the this compound scaffold under mild conditions.

Heterogeneous catalysis is another area of significant interest, offering advantages such as catalyst recyclability and easier product purification. mdpi.com The use of alumina-supported heteropolyoxometalates has been shown to be effective for the synthesis of quinoxaline derivatives at room temperature. nih.gov Exploring similar solid-supported catalysts for reactions involving this compound could lead to more sustainable and economically viable synthetic processes.

Catalytic SystemType of TransformationAdvantages
Copper CatalysisC-H Amination nih.govGood substrate compatibility, mild conditions.
Visible-Light PhotocatalysisC-H Functionalization rsc.orgHigh selectivity, use of light as a reagent.
Heterogeneous CatalysisQuinoxaline Synthesis mdpi.comnih.govCatalyst recyclability, environmentally friendly.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To rapidly explore the chemical space around this compound and identify derivatives with desired properties, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. nih.gov Approaches to the solid-phase and solution-phase parallel synthesis of quinoxalines have been developed, enabling the creation of diverse libraries of these compounds. nih.gov These techniques could be applied to this compound to generate a multitude of derivatives by reacting the tribromomethyl group or other positions on the quinoxaline ring with a variety of building blocks.

Once these libraries are synthesized, high-throughput screening can be employed to quickly assess their biological activity or other properties. A microdroplet-based HTS method has been developed for optimizing the synthesis conditions of quinoxaline derivatives and can be combined with mass spectrometry for rapid analysis. nih.govnih.govresearchgate.net This approach could be adapted to screen for optimal reaction conditions for the derivatization of this compound and to screen the resulting compound libraries for biological activity. acs.org

TechniqueApplication in Derivative DiscoveryKey Benefits
Combinatorial Chemistry Synthesis of large libraries of this compound derivatives. nih.govRapid exploration of structure-activity relationships.
High-Throughput Screening (HTS) Rapidly assessing the biological activity or other properties of the synthesized derivatives. nih.govnih.govEfficient identification of lead compounds from large libraries.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can be used to predict the properties of molecules, design new compounds with desired characteristics, and optimize synthetic routes.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening Computational screening of large compound libraries to identify potential hits. nih.govkcl.ac.ukAccelerated identification of biologically active derivatives.
De Novo Design Generation of novel molecular structures with desired properties. springernature.comresearchgate.netDiscovery of innovative compounds with improved efficacy and safety profiles.
Predictive Modeling Predicting physicochemical properties, biological activity, and toxicity. nih.govMore efficient lead optimization and reduced late-stage failures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(tribromomethyl)quinoxaline, and how do reaction conditions influence yield?

  • Methodology :

  • Bromination : Start with a quinoxaline precursor (e.g., 2-methylquinoxaline) and perform bromination using N-bromosuccinimide (NBS) or bromine in glacial acetic acid at 60–80°C .
  • Condensation : React tribromomethyl ketones with o-phenylenediamine in ethanol under reflux, with sodium acetate as a catalyst. Yields typically range from 56–86%, depending on substituents and solvent purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate products.
    • Key Parameters :
  • Temperature control during bromination minimizes side reactions.
  • Excess brominating agent (e.g., Br₂) ensures complete substitution.

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., tribromomethyl protons appear as singlets near δ 4.5–5.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for bromine.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
    • Common Pitfalls :
  • Overlapping signals in NMR due to aromatic protons require 2D-COSY or NOESY for resolution.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) affect the antiproliferative activity of this compound derivatives?

  • Structure-Activity Insights :

  • Substituent Effects : Coumarin or phenyl moieties at the quinoxaline 2-position enhance cytotoxicity by improving DNA intercalation or topoisomerase II inhibition .
  • Tribromomethyl Role : The electron-withdrawing tribromomethyl group increases electrophilicity, promoting interactions with cellular nucleophiles (e.g., glutathione).
    • Experimental Validation :
  • In vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7) show IC₅₀ values <10 µM for optimized derivatives .
  • Mechanistic Studies : Flow cytometry reveals G2/M phase arrest, while Western blotting confirms downregulation of cyclin B1 .

Q. What computational strategies are used to predict the binding affinity of this compound derivatives to biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., topoisomerase II-DNA complex) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 50–100 ns trajectories .
    • Key Findings :
  • Derivatives with planar substituents (e.g., coumarin) show stronger π-π stacking with DNA base pairs.

Q. How can conflicting data on synthetic yields or biological activities be resolved?

  • Analytical Workflow :

  • Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • HPLC Purity Analysis : Quantify impurities (>95% purity required for biological assays) .
    • Case Study :
  • Discrepancies in bromination yields (56–86%) arise from trace moisture; anhydrous conditions improve consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.